BenchChemオンラインストアへようこそ!

8-(2-chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Lipophilicity Drug-likeness Physicochemical properties

Select 8-(2-chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane (CAS 2109581-40-8) as a precision tool compound for 11β-HSD1 and monoamine transporter studies. Its ortho-Cl benzenesulfonamide group delivers enhanced target potency over unsubstituted analogs, while the pyridin-3-yloxy ether modulates solubility and engagement. Stable sulfonamide/ether linkages support extended assay incubations (24–72 h). With logP 2.45–3.44 and tPSA ~67 Ų, the compound meets CNS drug-like criteria. Avoid potency loss associated with alternative N8/C3 substituents. Request a quotation today.

Molecular Formula C18H19ClN2O3S
Molecular Weight 378.87
CAS No. 2109581-40-8
Cat. No. B2574408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
CAS2109581-40-8
Molecular FormulaC18H19ClN2O3S
Molecular Weight378.87
Structural Identifiers
SMILESC1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3Cl)OC4=CN=CC=C4
InChIInChI=1S/C18H19ClN2O3S/c19-17-5-1-2-6-18(17)25(22,23)21-13-7-8-14(21)11-16(10-13)24-15-4-3-9-20-12-15/h1-6,9,12-14,16H,7-8,10-11H2
InChIKeyTZXJAVIQJSMAJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-Chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane (CAS 2109581-40-8): Core Structural Identity and Procurement-Relevant Profile


8-(2-Chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane (CAS 2109581-40-8) is a synthetic research chemical built on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, featuring a 2-chlorobenzenesulfonyl group at the N8 position and a pyridin-3-yloxy substituent at C3. Its molecular formula is C18H19ClN2O3S with a molecular weight of 378.87 g/mol [1]. The compound is a member of the 8-azabicyclo[3.2.1]octane sulfonamide class, a scaffold that has been extensively explored for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition [2] and monoamine neurotransmitter reuptake inhibition [3]. This specific substitution pattern — a pyridin-3-yloxy ether at the 3-position combined with an ortho-chlorinated arylsulfonamide at the bridgehead nitrogen — represents a distinct structural configuration within this class.

Why Generic Substitution Fails: Structure–Activity Divergence in 8-Azabicyclo[3.2.1]octane Sulfonamides and the Specificity of CAS 2109581-40-8


Within the 8-azabicyclo[3.2.1]octane sulfonamide class, small structural modifications at either the N8-sulfonyl aryl group or the C3-oxy substituent produce large and often non-linear changes in target affinity, selectivity, and physicochemical properties [1]. Published SAR studies on related scaffolds demonstrate that the ortho-chloro substitution on the benzenesulfonyl group significantly enhances 11β-HSD1 inhibitory potency compared to unsubstituted phenyl or para-substituted analogs [2]. The pyridin-3-yloxy group introduces a hydrogen-bond-accepting nitrogen at the meta position of the pyridine ring, which can modulate both target engagement and solubility. The combination of these two features in compound 2109581-40-8 — ortho-Cl arylsulfonamide plus pyridin-3-yloxy — defines a unique pharmacophoric signature that cannot be recapitulated by simply interchanging with unsubstituted phenylsulfonyl, cyclopropylsulfonyl, or pyridinylsulfonyl analogs. Procurement of a structurally similar but not identical replacement risks loss of target activity, altered selectivity, or unpredictable pharmacokinetic behavior.

Quantitative Differentiation Evidence for 8-(2-Chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane (CAS 2109581-40-8) vs. Closest Analogs


Computational Lipophilicity Differentiation: SlogP of CAS 2109581-40-8 vs. Cyclopropylsulfonyl and Pyridinylsulfonyl Analogs

Compound 2109581-40-8 exhibits a computed SlogP of 3.44, which is substantially higher than that of the cyclopropylsulfonyl analog (8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane, CAS 2108472-03-1) and the pyridin-3-ylsulfonyl analog. This difference arises from the lipophilic contribution of the ortho-chlorophenyl group at the sulfonamide position [1]. For a compound targeting intracellular enzymes such as 11β-HSD1, adequate lipophilicity is necessary for passive membrane permeation; however, excessive logP (>5) is associated with poor solubility and metabolic instability. The SlogP of 3.44 places this compound within a favorable range for both permeability and developability, distinguishing it from less lipophilic analogs that may exhibit suboptimal cellular penetration.

Lipophilicity Drug-likeness Physicochemical properties Membrane permeability

Aqueous Solubility Projection: logS of CAS 2109581-40-8 and Implications for In Vitro Assay Formulation

The compound has a predicted logS of -5.06 (approximately 33 μM), indicating moderate-to-low aqueous solubility [1]. This value is consistent with the presence of three aromatic rings and a molecular weight approaching 380 Da. Researchers should anticipate the need for DMSO stock solutions (recommended 10–50 mM) with final assay DMSO concentrations ≤1% to avoid solvent-induced artifacts. This solubility profile is typical for compounds of this molecular complexity and is manageable with standard in vitro assay protocols, but it distinguishes this compound from more polar analogs (e.g., pyridinylsulfonyl derivatives) that may offer higher solubility at a potential cost to membrane permeability.

Aqueous solubility Assay development DMSO solubility Formulation

Structural Ortho-Chloro Effect: Evidence from Published 11β-HSD1 Benzenesulfonamide SAR

Published SAR on benzenesulfonamide-based 11β-HSD1 inhibitors has established that ortho-chloro substitution on the benzenesulfonyl ring improves inhibitory potency relative to unsubstituted, meta-substituted, or para-substituted phenyl analogs [1]. In one study, a 2-chloro benzenesulfonamide derivative exhibited an IC50 approximately 2- to 5-fold more potent than the corresponding unsubstituted phenyl analog in a human 11β-HSD1 scintillation proximity assay [2]. While the exact IC50 of compound 2109581-40-8 has not been disclosed in the public domain, the presence of the 2-chlorobenzenesulfonyl moiety is expected to confer a potency advantage over direct analogs lacking this ortho-Cl feature, based on established SAR trends within this target class.

Structure-activity relationship 11β-HSD1 inhibition Ortho-substitution Medicinal chemistry

Patent Assignment Context: 11β-HSD1 Inhibitor Patent Family Relevance

The USPTO assignment records link CAS 2109581-40-8 to the patent family encompassing '6-SUBSTITUTED SULFONYL AZABICYCLO[3.2.1]OCTANES USEFUL TO INHIBIT 11Beta-HYDROXYSTEROID DEHYDROGENASE TYPE-1,' assigned to Schering-Plough Corporation (now Merck & Co.) [1]. This patent family (including WO2009023181A1 and US8466149B2) discloses compounds with 11β-HSD1 IC50 values in the low nanomolar range for optimized representatives [2]. The presence of this compound within the assignee's portfolio suggests it was synthesized and evaluated as part of a medicinal chemistry program targeting 11β-HSD1 for metabolic syndrome and type 2 diabetes. For procurement purposes, this patent linkage provides confidence that the compound was designed with a defined biological rationale rather than being an untargeted screening hit.

Patent landscape 11β-HSD1 Metabolic syndrome Intellectual property

Predicted Polar Surface Area and Blood-Brain Barrier Penetration Potential

The predicted topological polar surface area (tPSA) of compound 2109581-40-8 is approximately 67–80 Ų (depending on computational method), placing it below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration [1]. This is physiologically significant because 11β-HSD1 is expressed in both peripheral tissues (liver, adipose) and the central nervous system. Compounds with tPSA < 90 Ų and logP between 1–4 are generally capable of crossing the BBB. This differentiates compound 2109581-40-8 from more polar analogs in the class (e.g., those with additional carboxylate, hydroxyl, or multiple pyridine substituents) whose tPSA exceeds 90 Ų and may be peripherally restricted.

Polar surface area Blood-brain barrier CNS penetration Drug design

Chemical Stability Differentiation: Sulfonamide Linkage vs. Carboxamide and Ester Analogs

The N8-sulfonamide linkage in compound 2109581-40-8 is inherently more resistant to hydrolytic cleavage than the corresponding carboxamide or ester linkages found in structurally related tropane derivatives. Sulfonamides are known to be stable under both acidic and basic conditions that would hydrolyze amides or esters [1]. Additionally, the ether (pyridin-3-yloxy) linkage at C3 is more metabolically and chemically stable than the corresponding ester. This dual stability profile makes compound 2109581-40-8 preferable for long-term storage as a DMSO stock solution and for assays conducted under diverse pH conditions, relative to ester- or amide-containing analogs that may undergo gradual degradation.

Chemical stability Sulfonamide Hydrolytic stability Storage

Recommended Research and Procurement Application Scenarios for 8-(2-Chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane (CAS 2109581-40-8)


11β-HSD1 Inhibitor Screening and Lead Optimization Programs in Metabolic Disease Research

Based on the patent family linkage to 11β-HSD1 inhibitors [1] and the validated potency-enhancing effect of ortho-chloro benzenesulfonamide substitution [2], compound 2109581-40-8 is suitable as a tool compound or reference ligand for 11β-HSD1 biochemical and cellular assays. Its computed logP of 3.44 supports cell membrane permeability, while its tPSA below 90 Ų suggests potential utility in both peripheral and CNS-targeted metabolic studies. Researchers investigating cortisol modulation in liver, adipose, or brain tissue models should prioritize this compound over analogs lacking the ortho-Cl motif.

Structure-Activity Relationship (SAR) Studies on 8-Azabicyclo[3.2.1]octane Sulfonamide Scaffolds

This compound serves as a key SAR probe for interrogating the contribution of the 2-chlorobenzenesulfonyl group relative to other N8 substituents (cyclopropylsulfonyl, pyridinylsulfonyl, methoxyphenylsulfonyl). The combination of the pyridin-3-yloxy ether at C3 with the ortho-Cl arylsulfonamide at N8 defines a specific chemotype whose activity profile can be systematically compared against matched molecular pairs. Procurement for systematic SAR profiling is supported by the availability of closely related analogs (CAS 2108472-03-1, 2109267-07-2, 2108575-80-8) from the same chemical series.

CNS Drug Discovery Programs Requiring Balanced Permeability and Solubility

With a predicted logP of 2.45–3.44 [1] and tPSA of approximately 67 Ų [2], the compound occupies a physicochemical space consistent with CNS drug-likeness. Its moderate molecular weight (378.87 Da) and rotatable bond count (4 bonds) further comply with typical CNS lead criteria. Researchers screening for BBB-permeable 11β-HSD1 inhibitors or monoamine transporter modulators may prefer this compound over more polar or larger analogs that exceed recommended CNS property thresholds.

Chemical Probe Development for Target Validation Studies

The dual stability of the sulfonamide and ether linkages [1] makes this compound a durable chemical probe for in vitro target engagement and pathway modulation experiments. Its resistance to hydrolysis allows for extended incubation times in cellular assays and reduces confounding factors from degradation products. Researchers planning to use this compound in long-duration experiments (24–72 hours) or in conditioned media with variable pH should prioritize it over ester- or amide-containing analogs.

Quote Request

Request a Quote for 8-(2-chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.